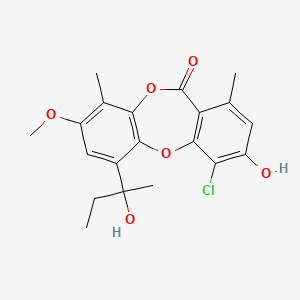![molecular formula C16H22N4O B13825179 N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is an organic compound that belongs to the class of imidazopyridines These compounds are known for their unique chemical structure, which includes an imidazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)amine.
Applications De Recherche Scientifique
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyridin-3-ylidene
Uniqueness
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and imidazo[1,5-a]pyridine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H22N4O |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea |
InChI |
InChI=1S/C16H22N4O/c21-16(19-13-6-2-1-3-7-13)17-10-9-15-18-12-14-8-4-5-11-20(14)15/h4-5,8,11-13H,1-3,6-7,9-10H2,(H2,17,19,21) |
Clé InChI |
SRXXMOIWMQCBSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NCCC2=NC=C3N2C=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


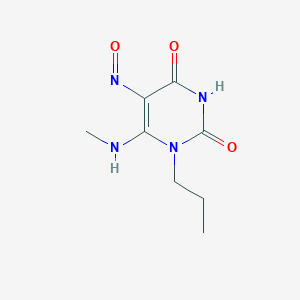
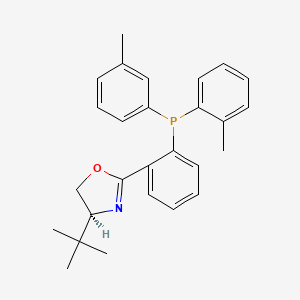
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
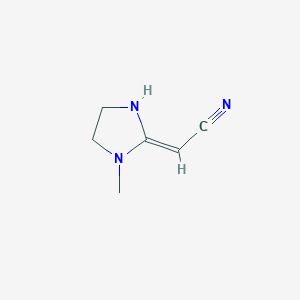
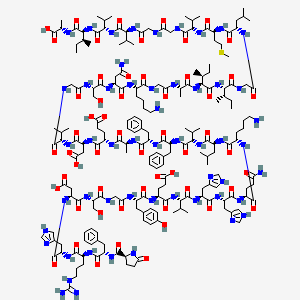
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)

